Differentiation by Halogen Substitution: Molecular Weight and Lipophilicity Profile vs. 4-Phenylmorpholine-2,6-dione
The presence of a chlorine atom in the para position of the phenyl ring provides 4-(4-Chlorophenyl)morpholine-2,6-dione with a quantifiably higher molecular weight and significantly different lipophilicity profile compared to its unsubstituted analog, 4-phenylmorpholine-2,6-dione. This difference is a key consideration in medicinal chemistry for modulating target affinity, cell permeability, and metabolic stability. The data presented are derived from authoritative chemical databases .
| Evidence Dimension | Molecular Weight (g/mol) and Lipophilicity Indicator |
|---|---|
| Target Compound Data | MW: 225.63 g/mol; Contains Chlorine (Cl) substituent (inferred higher logP) |
| Comparator Or Baseline | 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2): MW: 191.18 g/mol; No halogen substituent |
| Quantified Difference | Molecular weight increase of 34.45 g/mol (18% increase); Presence of a halogen atom indicates increased lipophilicity and altered electronic distribution. |
| Conditions | Calculated from molecular formula (Target: C₁₀H₈ClNO₃; Comparator: C₁₀H₉NO₃) |
Why This Matters
The 18% increase in molecular weight and the introduction of a lipophilic halogen atom directly impacts drug-likeness parameters, influencing absorption, distribution, metabolism, and excretion (ADME) profiles, making the chlorinated analog a distinct entity in screening libraries.
